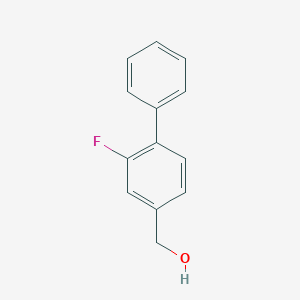

(2-Fluorobiphenyl-4-yl)methanol

Descripción general

Descripción

(2-Fluorobiphenyl-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a fluorine atom attached to the second carbon of one phenyl ring and a methanol group attached to the fourth carbon of the other phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorobiphenyl-4-yl)methanol typically involves the reduction of (2-Fluorobiphenyl-4-yl)methanone. One common method is the reduction using lithium aluminium hydride in tetrahydrofuran. The reaction is carried out under an inert atmosphere at low temperatures to ensure the selective reduction of the carbonyl group to a hydroxyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

(2-Fluorobiphenyl-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form (2-Fluorobiphenyl-4-yl)methanone.

Reduction: The compound can be further reduced to form (2-Fluorobiphenyl-4-yl)methane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Actividad Biológica

The compound (2-Fluorobiphenyl-4-yl)methanol is a derivative of biphenyl compounds and has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Structure : The molecular formula of this compound is C13H11F, indicating the presence of a fluorine atom on the biphenyl structure.

Physical Properties : The compound is characterized by its solubility in organic solvents and moderate lipophilicity, which may influence its biological activity.

Research has shown that this compound exhibits dual inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. These enzymes play critical roles in the metabolism of endocannabinoids and arachidonic acid, respectively.

- FAAH Inhibition : This inhibition leads to increased levels of endocannabinoids, which can contribute to analgesic effects.

- COX Inhibition : The compound selectively inhibits COX-2, which is associated with inflammatory processes.

Case Study Findings

A study characterized the enantiomers of the related compound (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)propanamide (Flu-AM1) , revealing significant differences in their biological activity:

- IC50 Values :

- (R)-Flu-AM1:

- COX-1: 6 μM

- COX-2 (arachidonic acid): 20 μM

- COX-2 (2-arachidonoylglycerol): 1 μM

- (S)-Flu-AM1:

- COX-1: 3 μM

- COX-2 (arachidonic acid): 10 μM

- COX-2 (2-arachidonoylglycerol): 0.7 μM

- (R)-Flu-AM1:

Both enantiomers exhibited no selectivity in FAAH inhibition but demonstrated potent anti-inflammatory effects through COX inhibition in stimulated RAW 264.7 macrophage cells .

Therapeutic Applications

The dual action of inhibiting FAAH and COX suggests potential applications in treating pain and inflammation-related disorders. The ability to modulate endocannabinoid levels while selectively inhibiting inflammatory pathways presents a promising therapeutic strategy.

Comparative Analysis

| Compound Name | FAAH Inhibition | COX-1 IC50 | COX-2 IC50 (AA) | COX-2 IC50 (2-AG) |

|---|---|---|---|---|

| (R)-Flu-AM1 | Yes | 6 μM | 20 μM | 1 μM |

| (S)-Flu-AM1 | Yes | 3 μM | 10 μM | 0.7 μM |

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties

One of the most significant applications of (2-Fluorobiphenyl-4-yl)methanol derivatives, particularly 2-(2-fluorobiphenyl-4-yl)propanoic acid, is in the development of anti-inflammatory and analgesic drugs. This compound has been reported to exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies have shown that both enantiomers of this compound can inhibit COX-2 selectively, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Synthesis of Novel Drug Candidates

The synthesis of this compound has been utilized to create novel drug candidates through various chemical modifications. For instance, the compound can be converted into hydrazides and amides, which have shown promising results in inhibiting cancer cell growth in vitro. Specifically, derivatives have exhibited significant growth inhibition against leukemia and ovarian cancer cell lines .

As a Building Block in Organic Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, enabling chemists to create diverse derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Catalytic Processes

The compound has been explored for its role in catalytic processes, particularly in asymmetric synthesis. Techniques involving this compound have demonstrated high enantioselectivity when used as a substrate in reactions catalyzed by palladium complexes . This application is crucial for producing chiral compounds that are essential in drug development.

Development of Functional Materials

In material science, this compound derivatives have been investigated for their potential use in developing functional materials such as liquid crystals and organic semiconductors. The fluorine atom enhances the thermal stability and solubility of these materials, making them suitable for electronic applications .

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of certain derivatives of this compound, suggesting potential applications in health supplements or cosmetic formulations aimed at reducing oxidative stress .

Case Studies

Propiedades

IUPAC Name |

(3-fluoro-4-phenylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRFOGBFWHCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.